molecular formula C16H15N3O5 B11557116 2-Methoxy-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide

2-Methoxy-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11557116
M. Wt: 329.31 g/mol
InChI Key: YXICMKLIRVTQSN-LICLKQGHSA-N
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Description

2-Methoxy-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of methoxy and nitrophenyl groups, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-methoxybenzohydrazide and 4-methoxy-3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazones depending on the substituent introduced.

Scientific Research Applications

2-Methoxy-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
  • 4-Methoxybenzhydrazide
  • 2-Hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

2-Methoxy-N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

2-methoxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15N3O5/c1-23-14-6-4-3-5-12(14)16(20)18-17-10-11-7-8-15(24-2)13(9-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+

InChI Key

YXICMKLIRVTQSN-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OC)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2OC)[N+](=O)[O-]

Origin of Product

United States

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